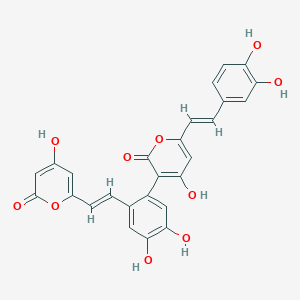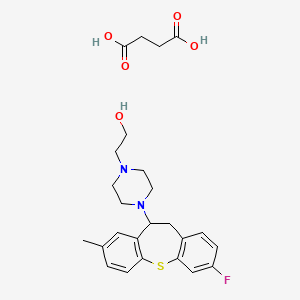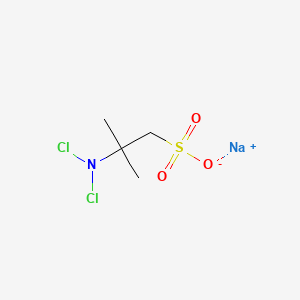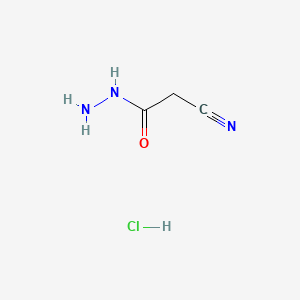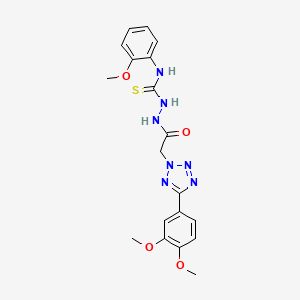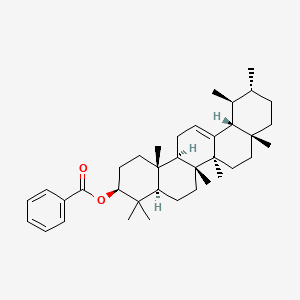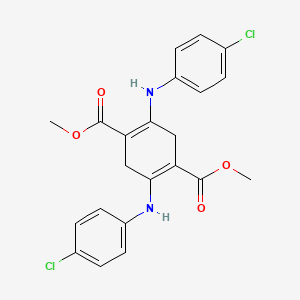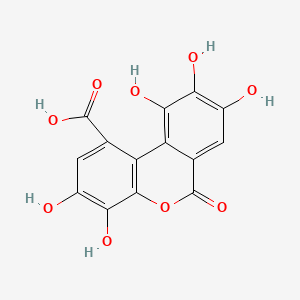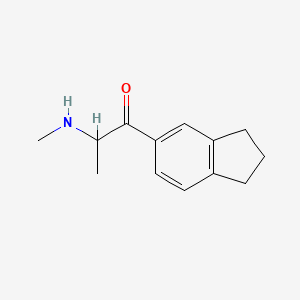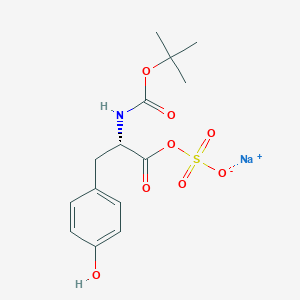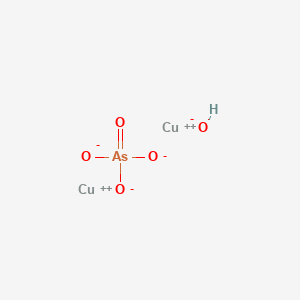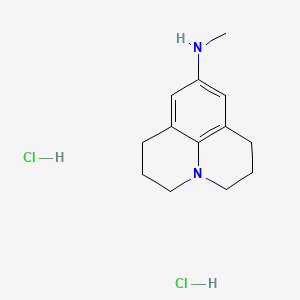
Methylamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylaminojulolidine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of julolidine, a bicyclic amine, and is characterized by the presence of a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylaminojulolidine dihydrochloride typically involves the reaction of julolidine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of Julolidine with Methylamine: Julolidine is reacted with an excess of methylamine in a suitable solvent such as ethanol or methanol.
Formation of the Dihydrochloride Salt: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.
Purification: The product is purified by recrystallization from a suitable solvent to obtain pure 9-Methylaminojulolidine dihydrochloride.
Industrial Production Methods: In industrial settings, the production of 9-Methylaminojulolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 9-Methylaminojulolidine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the methylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 9-Methylaminojulolidine.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
9-Methylaminojulolidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving the interaction of amine-containing compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9-Methylaminojulolidine dihydrochloride involves its interaction with various molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
類似化合物との比較
Julolidine: The parent compound of 9-Methylaminojulolidine, lacking the methylamino group.
N-Methyljulolidine: A similar compound with a methyl group attached to the nitrogen atom.
Julolidine Hydrochloride: The hydrochloride salt of julolidine.
Uniqueness: 9-Methylaminojulolidine dihydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the study of amine-containing molecules and their interactions with biological systems.
特性
CAS番号 |
102489-72-5 |
|---|---|
分子式 |
C13H20Cl2N2 |
分子量 |
275.21 g/mol |
IUPAC名 |
N-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-14-12-8-10-4-2-6-15-7-3-5-11(9-12)13(10)15;;/h8-9,14H,2-7H2,1H3;2*1H |
InChIキー |
KWGICGWMNLKNMF-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


